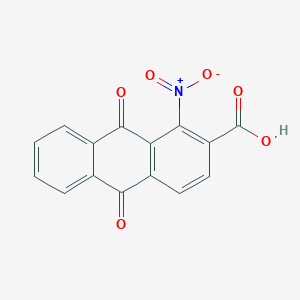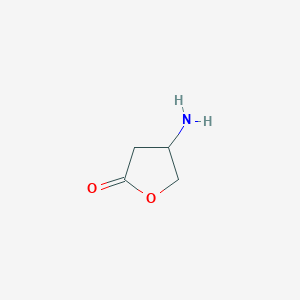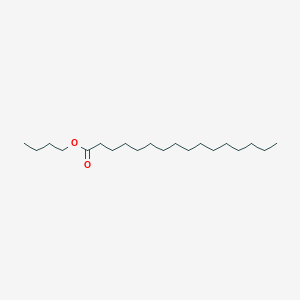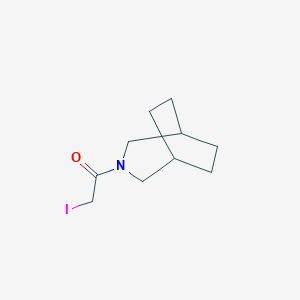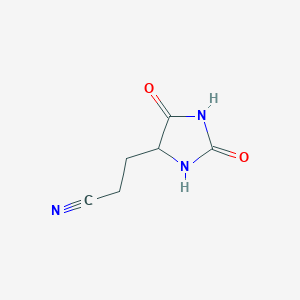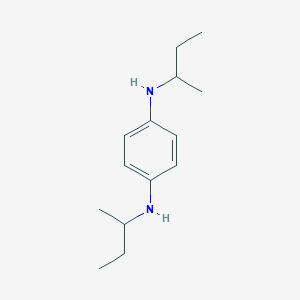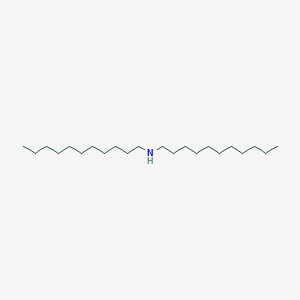
2,5-二甲氧基苯酚
概述
描述
2,5-Dimethoxyphenol (2,5-DMP) is a phenolic compound belonging to the family of phenols, which are organic compounds containing a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. 2,5-DMP is a highly reactive compound due to its hydroxyl group, making it a useful molecule for various chemical reactions. It is also known for its ability to act as a catalyst in the synthesis of other compounds, and its ability to act as a chelating agent.
科学研究应用
分析化学中的参考物质
2,5-二甲氧基苯酚被用作分析化学中的认证参考物质。 它作为校准仪器和验证分析方法的标准,确保研究和质量控制实验室的准确性和一致性 .
生物技术中的酶活性测定
在生物技术研究中,2,5-二甲氧基苯酚被用于酶活性测定。 它作为漆酶等酶的底物,这些酶因其在生物修复和生物燃料生产等工业应用中的潜力而被研究 .
环境科学:内分泌干扰化学物质研究
环境科学家在内分泌干扰化学物质研究中使用2,5-二甲氧基苯酚。 其在环境样品中的存在和行为有助于评估这些化学物质对生态系统和人类健康的影响 .
材料科学:有机合成
在材料科学中,2,5-二甲氧基苯酚参与有机合成过程。 它是合成复杂有机化合物的先驱或中间体,这些化合物用于制造具有特定性能的新材料 .
食品行业:风味和保鲜
该化合物由于其酚类结构,在食品行业中被用作风味成分。 它也被研究其抗氧化特性,这些特性有助于保鲜食品 .
化妆品配方:生物活性化合物合成
在化妆品配方中,2,5-二甲氧基苯酚相关化合物因其生物活性而被酶促合成。 这些特性包括抗氧化、抗炎和美白效果,使其在化妆品应用中具有价值 .
安全和危害
作用机制
Target of Action
The primary target of 2,5-Dimethoxyphenol is the enzyme laccase . Laccases are multicopper oxidases with a diverse range of catalytic activities revolving around synthesis and degradative reactions . They have attracted much attention as potential industrial catalysts in organic synthesis mainly because they are essentially green catalysts with a diverse substrate range .
Mode of Action
2,5-Dimethoxyphenol interacts with laccase in a way that involves the abstraction of a single electron from the compound to produce reactive radicals . The free radicals subsequently undergo homo- and hetero-coupling to form dimeric, oligomeric, polymeric, or cross-coupling products . This interaction and the resulting changes have practical implications in organic synthesis .
Biochemical Pathways
The biochemical pathway affected by 2,5-Dimethoxyphenol involves the enzymatic oxidation process . The compound is oxidized by laccase from Botryosphaeria rhodina MAMB-05, a process studied using cyclic voltammetry . The oxidation process results in the formation of reactive radicals that can undergo further reactions .
Result of Action
The molecular and cellular effects of 2,5-Dimethoxyphenol’s action primarily involve the formation of reactive radicals and their subsequent reactions . These reactions can lead to the formation of various products with potential bioactive properties . The specific effects can vary depending on the environmental conditions and the presence of other compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dimethoxyphenol can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity and stability of laccase, the primary target of 2,5-Dimethoxyphenol . Moreover, the presence of other compounds can also influence the compound’s action. For example, the presence of certain metal ions can enhance or inhibit the activity of laccase .
生化分析
Biochemical Properties
The biochemical properties of 2,5-Dimethoxyphenol are not well-studied. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. They can act as antioxidants, enzyme inhibitors, and signaling molecules
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBKHRLIHDKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415660 | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18113-18-3 | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the selective demethylation of 2,5-Dimethoxyphenol?
A: The selective demethylation of 2,5-Dimethoxyphenol, primarily at the ortho position, is of significant interest in organic synthesis. This reaction can be achieved using a copper(II)–ascorbic acid–dioxygen system, functioning as a monooxygenase. [] This selectivity is crucial for synthesizing specific catechol derivatives, which are valuable intermediates in various chemical and pharmaceutical applications. The reaction proceeds mainly via ipso-substitution at the methoxy group, likely involving a hydroxyl radical coordinated to a copper ion as the active oxidizing agent. []
Q2: How does the structure of 2,5-Dimethoxyphenol influence its reactivity in oxidation reactions?
A: The presence of two methoxy groups in 2,5-Dimethoxyphenol significantly influences its oxidation pathways. [] When oxidized with silver oxide, it yields both methoxy-1,4-benzoquinone and 2-(2,4-dimethoxyphenoxy)-6-methoxy-1,4-benzoquinone. [] This demethylation process suggests the formation of aryloxydienones as intermediates, which decompose to yield the observed products. [] The specific products and reaction pathways are dictated by the positions of the methoxy groups and their electron-donating effects.
Q3: Can 2,5-Dimethoxyphenol be used as a sole carbon and energy source for certain microorganisms?
A: Yes, research has demonstrated that a mesophilic, dehalogenating, sulfate-reducing diculture can utilize 2,5-Dimethoxyphenol as a sole carbon and energy source. [] This diculture, comprising a Desulfotomaculum species and a Desulfovibrio species, efficiently metabolizes the compound under sulfate-reducing conditions. [] This finding highlights the potential role of such microbial consortia in the biodegradation of aromatic compounds in anaerobic environments.
Q4: How does the gas-phase acidity of 2,5-Dimethoxyphenol compare to other related compounds, and what does this reveal about its antioxidant properties?
A: 2,5-Dimethoxyphenol exhibits a higher gas-phase acidity compared to phenol and some other dimethoxyphenols, as demonstrated by both experimental measurements and DFT calculations. [] This higher acidity is attributed to the combined electron-donating effects of the two methoxy groups, stabilizing the corresponding phenoxide ion. [] This property provides insights into its potential antioxidant activity, as the ease of O-H bond dissociation is often correlated with radical scavenging capabilities.
Q5: Can you provide examples of natural products where 2,5-Dimethoxyphenol serves as a key structural motif?
A: While 2,5-Dimethoxyphenol itself might not be a common natural product, it serves as a crucial building block in synthesizing more complex natural products. For instance, it is a starting material in the total synthesis of naphterpin and marinone meroterpenoids. [] This synthetic strategy utilizes several pericyclic reactions, including a Claisen rearrangement, a retro-6π-electrocyclization, and Diels-Alder reactions, to construct the core structures of these naturally occurring compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




